molecular formula C16H14Cl2N2O4 B414041 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) CAS No. 301212-26-0

5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole)

Cat. No.: B414041
CAS No.: 301212-26-0
M. Wt: 369.2g/mol
InChI Key: UWCZSBKZDIBKCQ-UHFFFAOYSA-N
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Description

5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) is a high-purity chemical compound with the molecular formula C16H14Cl2N2O4 . This symmetrical bis-isoxazole derivative is characterized by a central 1,2-phenylene core linked via oxymethylene bridges to two 4-chloro-3-methylisoxazole moieties. This specific molecular architecture, featuring multiple heterocyclic rings and halogen atoms, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure suggests potential as a core scaffold for the development of novel pharmacologically active molecules. Isoxazole derivatives are a well-known class of heterocyclic compounds studied extensively for their diverse biological activities . Researchers can utilize this compound as a key precursor for synthesizing more complex molecular structures, such as combinatorial libraries or potential enzyme inhibitors. Its applications are primarily in early-stage research and development, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for novel chemical entities. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-chloro-5-[[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]methyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c1-9-15(17)13(23-19-9)7-21-11-5-3-4-6-12(11)22-8-14-16(18)10(2)20-24-14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCZSBKZDIBKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3=C(C(=NO3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3-Methylisoxazole Precursors

The 4-chloro-3-methylisoxazole subunits are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes.

Procedure :

  • Nitrile oxide generation :

    • React 4-chloro-3-methyl aldoxime with sodium hypochlorite (NaOCl) to form the corresponding nitrile oxide.

    • Conditions : 0–5°C, dichloromethane (DCM) solvent, 1–2 h.

  • Cycloaddition with propargyl ethers :

    • Combine the nitrile oxide with propargyl alcohol derivatives under reflux.

    • Regioselectivity : The oxygen atom of the nitrile oxide aligns with the propargyl terminal, ensuring the 4-chloro and 3-methyl groups occupy correct positions.

Reagent Role Molar Ratio Yield
4-Chloro-3-methyl aldoximeNitrile oxide precursor1.0 eq85–90%
NaOCl (5%)Oxidizing agent1.2 eq
Propargyl alcohol derivativeDipolarophile1.1 eq70–75%

Formation of the 1,2-Phenylene Bis(oxymethylene) Linker

The central aromatic bridge is introduced via etherification of catechol (1,2-dihydroxybenzene) with chloromethyl-isoxazole intermediates.

Procedure :

  • Activation of hydroxymethyl groups :

    • Treat 4-chloro-3-methylisoxazole-5-methanol with thionyl chloride (SOCl₂) to form the chloromethyl derivative.

    • Conditions : 0°C, DCM, 2 h.

  • Williamson ether synthesis :

    • React the chloromethyl-isoxazole with catechol in the presence of K₂CO₃.

    • Conditions : 60°C, dimethylformamide (DMF), 12 h.

Reagent Role Molar Ratio Yield
4-Chloro-3-methylisoxazole-5-methanolElectrophilic component2.0 eq65–70%
CatecholNucleophilic component1.0 eq
K₂CO₃Base3.0 eq

One-Pot Double Cycloaddition Strategy

An alternative route involves simultaneous formation of both isoxazole rings using a dipolarophile with a pre-installed 1,2-phenylene bis(oxymethylene) backbone.

Procedure :

  • Synthesis of 1,2-bis(propargyloxy)benzene :

    • React catechol with propargyl bromide in the presence of K₂CO₃.

    • Conditions : RT, acetone, 24 h.

  • Double [3+2] cycloaddition :

    • Generate nitrile oxides from 4-chloro-3-methyl aldoximes using NaOCl.

    • Add 1,2-bis(propargyloxy)benzene and reflux in DCM.

Reagent Role Molar Ratio Yield
1,2-Bis(propargyloxy)benzeneDipolarophile1.0 eq55–60%
4-Chloro-3-methyl aldoximeNitrile oxide precursor2.2 eq
NaOCl (5%)Oxidizing agent2.5 eq

Critical Reaction Parameters

Solvent and Temperature Effects

  • Cycloaddition : DCM or THF at 0–25°C ensures regioselectivity.

  • Etherification : DMF at 60°C accelerates nucleophilic substitution.

Equivalents Optimization

  • Excess nitrile oxide (2.2–2.5 eq) improves bis-isoxazole yield.

  • Stoichiometric base (K₂CO₃) prevents side reactions during etherification.

Challenges and Solutions

Regiochemical Control

  • Issue : Competing [3+2] pathways may yield regioisomers.

  • Solution : Use electron-deficient nitrile oxides and electron-rich dipolarophiles to enforce desired regiochemistry.

Purification

  • Issue : Polar byproducts complicate isolation.

  • Solution : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

Scalability and Industrial Relevance

  • Batch size : Lab-scale syntheses report yields of 55–70%, but industrial processes may require continuous flow systems for nitrile oxide generation.

  • Cost drivers : Propargyl derivatives and NaOCl are economical, but catechol purification adds expense .

Chemical Reactions Analysis

Types of Reactions

5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) exhibits significant antimicrobial properties. In several studies, the compound was tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, a study reported that derivatives of isoxazole compounds showed promising antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activities. Research has shown that isoxazole derivatives can induce apoptosis in cancer cell lines. In vitro studies demonstrated that modifications to the isoxazole structure can enhance cytotoxicity against various cancer types, suggesting that 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) might also possess similar properties .

Material Science Applications

In addition to its biological significance, this compound has potential applications in material science. Its unique chemical structure allows for incorporation into polymers or as a precursor for developing novel materials with specific thermal and mechanical properties. Research into its use in coatings or as a stabilizer in polymer formulations is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in the Royal Society of Chemistry evaluated the antimicrobial efficacy of various synthesized isoxazole derivatives, including 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole). The results highlighted that certain derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria. The structural modifications significantly influenced their activity profiles .

Case Study 2: Anticancer Activity Assessment

Another study assessed the anticancer potential of related compounds through cytotoxic assays on human cancer cell lines. Results indicated that specific structural features contributed to increased cytotoxic effects, suggesting a pathway for further development of therapeutic agents based on this compound .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacteriaMIC values as low as 6.25 µg/mL against Mycobacterium
Anticancer PropertiesInduces apoptosis in cancer cell linesEnhanced cytotoxicity observed in modified derivatives
Material SciencePotential use in polymers and coatingsOngoing research into thermal and mechanical properties

Mechanism of Action

The mechanism of action of 5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Linkages or Substitutents

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents/Bridging Groups Key Properties/Applications References
Target Compound 1,2-Phenylenebis(oxymethylene) bridge 4-chloro-3-methylisoxazole High electronegativity; potential pesticide use
Compound 45 1,4-Phenylenebis(oxymethylene) bridge 4-amino-4H-1,2,4-triazole-3-thiol Reduced stability due to amino groups
I-6473 Phenethoxy linkage 3-methylisoxazole Increased lipophilicity from ethoxy group
Piperazine-bridged dithiolone Piperazine bridge 4-chloro-3H-1,2-dithiol-3-one Flexible bridge; sulfur-driven reactivity
Thiophanate-methyl 1,2-Phenylenebis(iminocarbonothioyl) bridge Bis(carbamate) Broad-spectrum fungicide

Key Differences and Implications

Bridge Configuration :

  • The 1,2-phenylene bridge in the target compound creates a sterically constrained geometry compared to the 1,4-phenylene bridge in Compound 45 . Computational modeling (e.g., ORTEP-III ) suggests this compactness may enhance target binding specificity in pesticidal applications.

Substituent Effects: Chlorine vs. Amino/Thiol Groups: The 4-chloro substituent in the target compound increases electronegativity and binding affinity compared to the amino-thiol groups in Compound 45, which may reduce stability under oxidative conditions . Methyl vs. Ethoxy Groups: The ethoxy group in I-6473 enhances lipophilicity, improving membrane permeability compared to the methyl groups in the target compound .

In contrast, the rigid oxymethylene bridge in the target compound may restrict binding to specific enzymes or receptors .

Pesticidal Activity :

  • Unlike thiophanate-methyl (a carbamate fungicide ), the target compound’s isoxazole core and chlorine substituents suggest a distinct mode of action, possibly inhibiting enzymes like acetolactate synthase (ALS) in weeds or fungi.

Biological Activity

5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) (CAS Number: 301212-26-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N2O4C_{16}H_{14}Cl_{2}N_{2}O_{4}, with a molecular weight of 369.21 g/mol. The structure features two 4-chloro-3-methylisoxazole moieties linked by a phenylene bis(oxymethylene) bridge. The compound is classified as an irritant and has specific handling requirements due to its chemical properties .

Anti-inflammatory Activity

Compounds similar to 5,5'-[1,2-Phenylenebis(oxymethylene)] have been evaluated for their anti-inflammatory effects through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have demonstrated that certain isoxazole derivatives inhibit these pathways effectively, which could suggest a potential for anti-inflammatory applications for this compound as well .

Table 2: Inhibition Potency of Isoxazole Derivatives

Compound NameIC50 (µM)Target Enzyme
CI-10040.77LOX
CI-10040.39COX
5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole)TBDTBD

The biological activity of 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Properties : Some derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters that modulate immune responses.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various isoxazoles against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the ring structure significantly influenced potency against MRSA strains.
  • Inflammation Model Testing : In vivo models have demonstrated that related compounds reduce edema in rat models when administered at specific dosages, suggesting a promising anti-inflammatory profile.

Q & A

Q. What methodologies confirm the compound’s stability under physiological conditions?

  • Methodology : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC and LC-MS over 24–72 hours. Compare results to structurally stable analogs (e.g., methoxy-substituted derivatives) .

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